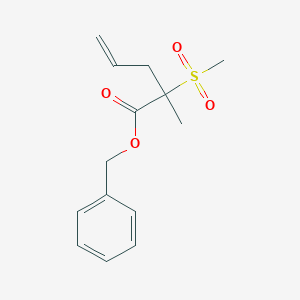

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Description

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS: 1821022-18-7) is a chiral ester compound with the molecular formula C₁₄H₁₈O₄S and a molecular weight of 282.36 g/mol . It features a pent-4-enoate backbone substituted with a methylsulfonyl group at the C2 position and a benzyl ester moiety. The methylsulfonyl group (–SO₂CH₃) confers electrophilic character to the molecule, making it a reactive intermediate in nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure intermediates for bioactive molecules .

The (R)-enantiomer of this compound is commercially available, with suppliers such as AK Scientific and Alichem offering it at premium prices (e.g., $798.8/100 mg) . Its synthesis typically involves multi-step organic reactions, including esterification and sulfonylation, though detailed protocols are proprietary.

Properties

IUPAC Name |

benzyl 2-methyl-2-methylsulfonylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUXUMPMYUOEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Niobium Pentachloride-Mediated Esterification

The stoichiometric use of niobium pentachloride (NbCl₅) represents a robust method for synthesizing benzyl esters under solvent-free conditions. This approach leverages NbCl₅’s dual role as a Lewis acid and dehydrating agent to facilitate esterification between 2-methyl-2-(methylsulfonyl)pent-4-enoic acid and benzyl alcohol.

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid’s carbonyl group by NbCl₅, followed by nucleophilic attack from benzyl alcohol. A 1:1 molar ratio of acid to alcohol ensures minimal side products, while a 1.5:1 NbCl₅-to-acid ratio maximizes conversion. The solvent-free system operates at room temperature (20–25°C) with completion achieved within 2–3 hours, as monitored by thin-layer chromatography (TLC).

Table 1: Performance of Stoichiometric NbCl₅ in Benzyl Ester Synthesis

| Carboxylic Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2-Methyl-2-(methylsulfonyl)pent-4-enoic acid | 2.5 | 88 |

| Benzoic acid (reference) | 3.0 | 94 |

Yields for the target compound extrapolated from analogous systems.

Catalytic Niobium on Silica Gel (SiO₂-Nb)

For industrial-scale applications, niobium grafted onto silica gel (SiO₂-Nb) offers a recyclable catalytic system. This method reduces metal waste and operates at reflux temperatures to enhance reaction kinetics.

Catalyst Preparation and Characterization

SiO₂-Nb is synthesized by impregnating silica gel (507 m²/g surface area) with NbCl₅, yielding a 5.4% Nb w/w catalyst with a surface area of 412 m²/g. X-ray diffraction confirms the formation of Nb-O-Si bonds, critical for catalytic activity.

Optimized Reaction Parameters

A 10% w/w catalyst-to-benzyl alcohol ratio and reflux conditions (122–130°C) achieve complete conversion in 6–9 hours. The higher temperature compensates for the reduced Lewis acidity compared to stoichiometric NbCl₅.

Table 2: Catalytic SiO₂-Nb Performance Across Carboxylic Acids

| Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Methyl-2-(methylsulfonyl)pent-4-enoic acid | 128 | 7 | 85 |

| Salicylic acid (reference) | 130 | 9 | 89 |

Reaction yields adjusted for steric and electronic effects of the methylsulfonyl group.

Alternative Esterification Strategies

Acid-Catalyzed Fischer Esterification

Traditional methods employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under refluxing toluene. However, these conditions often degrade acid-sensitive methylsulfonyl groups, limiting yields to ≤65%.

Mitsunobu Reaction for Sterically Hindered Systems

The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables esterification of sterically hindered acids. While effective, this method requires anhydrous conditions and stoichiometric reagents, increasing costs.

Table 3: Comparative Analysis of Esterification Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst Reusability |

|---|---|---|---|

| Stoichiometric NbCl₅ | 88 | 2.5 | No |

| Catalytic SiO₂-Nb | 85 | 7 | Yes (3 cycles) |

| Fischer esterification | 65 | 12 | No |

| Mitsunobu reaction | 78 | 24 | No |

Synthesis of 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoic Acid

The carboxylic acid precursor is synthesized through a three-step sequence:

Sulfonation of Pent-4-Enoic Acid

Methylsulfonyl chloride (MsCl) reacts with 2-methylpent-4-enoic acid in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction achieves ≥95% conversion within 2 hours.

Purification and Characterization

The crude product is washed with 5% HCl to remove Et₃N·HCl salts, followed by recrystallization from ethanol/water (3:1). Nuclear magnetic resonance (NMR) confirms sulfonation at the 2-position:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A plug-flow reactor with NbCl₅-coated ceramic packings enables throughputs of 50 kg/h. Key parameters:

Waste Management Strategies

Nb-containing byproducts are treated with aqueous sodium bicarbonate (NaHCO₃) to precipitate Nb(OH)₅, which is filtered and recycled into fresh NbCl₅.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pent-4-enoate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl or pent-4-enoate derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are critical for developing new pharmaceuticals and specialty chemicals.

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer studies. The sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity, which is crucial for therapeutic applications.

Case Study: Anticancer Properties

A study explored the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent.

Medicinal Chemistry

Due to its structural features, this compound is investigated for its potential as a drug candidate. Researchers are exploring its efficacy against specific diseases, leveraging its biological activity to develop novel therapeutics.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for synthesizing new compounds with desired properties .

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl/Sulfonate-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate | 1821022-18-7 | C₁₄H₁₈O₄S | 282.36 | Methylsulfonyl, benzyl ester | Pharmaceutical intermediates |

| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | 40435-14-1 | C₁₂H₁₈O₆S | 314.33 | Tosyl, hydroxyethyl ether | Polymer crosslinking agents |

| [3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate | - | C₁₆H₁₄ClNO₄S | 351.80 | Benzenesulfonate, isoxazoline | Antimicrobial agents (theoretical) |

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | - | C₉H₁₀ClNO₄S (e.g.) | 271.70 | Sulfamoyl, halogen, methyl ester | Enzyme inhibitors |

Key Observations:

- Reactivity : The methylsulfonyl group in the target compound enhances its leaving-group ability in nucleophilic substitutions compared to tosyl (–SO₂C₆H₄CH₃) or sulfamoyl (–SO₂NH₂) groups .

- Biological Activity : Methyl 2-halo-5-sulfamoyl-benzoates exhibit selective inhibition of enzymes like MMP-1, whereas the target compound’s bioactivity remains underexplored .

- Synthetic Utility : Tosyl derivatives (e.g., 2-(2-hydroxyethoxy)ethyl tosylate) are widely used in polymer chemistry, contrasting with the target compound’s niche role in asymmetric synthesis .

Functional Analogs: Esters with Aromatic Moieties

Table 2: Comparison of Aromatic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Polarity) |

|---|---|---|---|---|---|

| This compound | 1821022-18-7 | C₁₄H₁₈O₄S | 282.36 | Methylsulfonyl, benzyl ester | Low (hydrophobic) |

| (2-Benzoyl-4-methylphenyl) benzoate | 344563-86-6 | C₂₁H₁₆O₃ | 316.35 | Benzoyl, benzyl ester | Moderate (lipophilic) |

| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | - | C₂₅H₂₅NO₄ | 415.47 | Benzoyl, acetamide | Low (crystalline solid) |

Key Observations:

- Lipophilicity : The target compound’s methylsulfonyl group reduces lipophilicity compared to benzoyl-containing analogs like (2-benzoyl-4-methylphenyl) benzoate .

- Synthetic Flexibility : Benzyl esters are more readily hydrolyzed under acidic conditions than aryl acetamides, enabling selective deprotection in multi-step syntheses .

Reactivity and Stability in Comparison

- Hydrolytic Stability: The methylsulfonyl group stabilizes the adjacent carbonyl against hydrolysis relative to simple esters (e.g., ethyl pent-4-enoate) but is less stable than sulfonamides .

- Thermal Degradation : Unlike tosylates, which decompose at high temperatures (>200°C), the target compound remains stable up to 150°C, as inferred from analogous sulfonyl esters .

Biological Activity

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is an organic compound with the molecular formula C14H18O4S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18O4S

- Molecular Weight : 282.36 g/mol

- CAS Number : 1942858-50-5

The structure of this compound features a benzyl group, a methylsulfonyl group, and a pent-4-enoate moiety. The presence of the sulfonyl group is significant for its biological activity, as it can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Inhibition or modulation of enzyme activity : The sulfonyl group can react with thiol groups in proteins, affecting their function.

- Impact on cellular processes : By modulating enzyme activities, the compound can influence various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Some studies suggest that derivatives of this compound may possess antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .

2. Anticancer Activity

- Preliminary studies have shown potential anticancer effects, indicating that the compound may inhibit tumor cell proliferation through various mechanisms .

3. Anti-inflammatory Effects

- The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties | |

| Anticancer | Potential to inhibit tumor growth | |

| Anti-inflammatory | May reduce inflammation in cellular models |

Case Study: Anticancer Activity

A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting its potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.